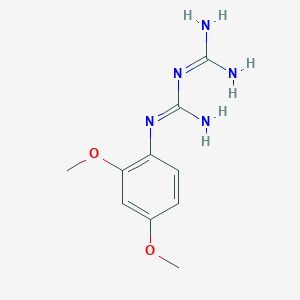

2,4-Dimethoxyphenylbiguanide

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H15N5O2 |

|---|---|

Poids moléculaire |

237.26 g/mol |

Nom IUPAC |

1-(diaminomethylidene)-2-(2,4-dimethoxyphenyl)guanidine |

InChI |

InChI=1S/C10H15N5O2/c1-16-6-3-4-7(8(5-6)17-2)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) |

Clé InChI |

YDGJQGSCPBVIMN-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C=C1)N=C(N)N=C(N)N)OC |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,4 Dimethoxyphenylbiguanide

Established Synthetic Pathways for 2,4-Dimethoxyphenylbiguanide

The synthesis of this compound is a multi-step process that hinges on the successful preparation of its key precursor, 2,4-dimethoxyaniline (B45885), followed by the construction of the biguanide (B1667054) functional group.

The primary precursor for this compound is 2,4-dimethoxyaniline. nih.gov This aniline (B41778) derivative can be synthesized through several established routes, often starting from commercially available dimethoxybenzene compounds.

One common method involves the nitration of 1,3-dimethoxybenzene (B93181) to form 2,4-dimethoxy-1-nitrobenzene (B181224), which is then subsequently reduced to yield 2,4-dimethoxyaniline. chemicalbook.com Another approach is the reaction of 1,3-dimethoxybenzene with chlorosulfonyl isocyanate, which, after workup with dimethylformamide, produces 2,4-dimethoxybenzonitrile (B173694); this can be further converted to the target aniline. orgsyn.org Other documented starting materials for synthesizing 2,4-dimethoxyaniline include 1-bromo-2,4-dimethoxybenzene. chemicalbook.com The hydrochloride salt of 2,4-dimethoxyaniline can be prepared by treating an ethereal solution of the aniline with hydrogen chloride gas. chemicalbook.com This precursor is also used in the synthesis of other chemical structures, such as Schiff bases, by reacting it with aldehydes like 5-chloro-2-hydroxybenzaldehyde. researchgate.net

Table 1: Selected Synthetic Routes for 2,4-Dimethoxyaniline

| Starting Material | Key Reagents/Steps | Reference |

|---|---|---|

| 1,3-Dimethoxybenzene | 1. Nitration (e.g., with HNO₃/H₂SO₄) to 2,4-dimethoxy-1-nitrobenzene 2. Reduction (e.g., with H₂/Pd, Sn/HCl) | chemicalbook.com |

| 1,3-Dimethoxybenzene | 1. Reaction with chlorosulfonyl isocyanate 2. Treatment with N,N-dimethylformamide to yield 2,4-dimethoxybenzonitrile 3. Reduction of the nitrile group | orgsyn.org |

| 1-Bromo-2,4-dimethoxybenzene | Amination reaction (e.g., Buchwald-Hartwig amination) | chemicalbook.com |

| 2,4-Dimethoxy-1-nitrobenzene | Reduction of the nitro group | chemicalbook.com |

The formation of the biguanide moiety is the crucial step in synthesizing the final compound. The most direct reported method for this compound involves the reaction of 2,4-dimethoxyaniline with dicyandiamide (B1669379) (also known as 1-cyanoguanidine) in the presence of dilute hydrochloric acid. nih.gov This reaction is a specific example of a general and widely used approach for creating N-aryl biguanides. cdnsciencepub.comscholaris.ca

The synthesis of biguanides from an amine and a cyanoguanidine derivative generally requires acidic conditions to protonate and activate the nitrile group for nucleophilic attack by the amine. scholaris.ca The reaction conditions can be optimized in several ways:

Catalysis: While hydrochloric acid is common, other activating agents can be used. scholaris.ca Lewis acids such as iron(III) chloride (FeCl₃) have been shown to increase both the reaction rate and yield, sometimes allowing the reaction to proceed at room temperature. scholaris.cabeilstein-journals.org Copper salts have also been employed, particularly with aniline derivatives reacting as hydrochloride salts in high-boiling-point solvents, which often results in the formation of a copper-biguanide complex that is later decomplexed. beilstein-journals.orgnih.gov

Solvent and Temperature: The choice of solvent is important, with options including water, alcohols, toluene, and dioxane. scholaris.ca Many procedures involve heating the reactants under reflux. scholaris.ca

Microwave-Assisted Synthesis: A modern optimization technique is the use of microwave irradiation. This method is versatile, tolerant of various functional groups, and can significantly reduce reaction times (e.g., to under 30 minutes) while providing high yields. scholaris.ca

Table 2: General Methodologies for Biguanide Moiety Formation

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Acid Catalysis (e.g., HCl) | Reaction of an amine hydrochloride with cyanoguanidine in a solvent. nih.govscholaris.ca | Common, straightforward, and effective for many substrates. scholaris.ca | Can be slow; may require prolonged heating. scholaris.ca |

| Lewis Acid Catalysis (e.g., FeCl₃) | Uses a Lewis acid to activate the cyanoguanidine. scholaris.cabeilstein-journals.org | Can significantly increase reaction rate and yield, even at room temperature. scholaris.cabeilstein-journals.org | May not be compatible with all functional groups due to coordination with the metal. scholaris.ca |

| Copper Salt Mediation | Reaction of free amines or amine salts with cyanoguanidine in the presence of copper(II) salts. beilstein-journals.orgnih.gov | Forms a visible copper complex, allowing for reaction monitoring. beilstein-journals.orgnih.gov | Requires a decomplexation step; yields can be moderate. nih.gov |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate the reaction. scholaris.ca | Very rapid reaction times, high yields, and tolerance of diverse functional groups. scholaris.ca | Requires specialized microwave reactor equipment. |

Computational Approaches in Synthetic Route Selection and Design

Computational chemistry plays a significant role in modern drug discovery and development, including for biguanide derivatives. For this compound specifically, its synthesis was guided by selection using the Prediction of Activity Spectra for Substances (PASS) computer program. researchgate.netresearchgate.net

The PASS program analyzes the structural formula of a compound to predict its biological activity spectrum, which can include pharmacological effects, mechanisms of action, and potential toxicity. researchgate.net By inputting a proposed structure like this compound, researchers can obtain probabilities of it being active (Pa) or inactive (Pi) for thousands of biological activities. researchgate.net This allows for the in silico screening of many potential structures, prioritizing the synthesis of compounds with the most promising predicted profiles. researchgate.netresearchgate.net

Other computational methods are also vital in understanding biguanide chemistry, which aids in synthetic design. Density Functional Theory (DFT) studies, for example, have been used to investigate the electronic structure, tautomeric forms, and protonation states of the biguanide core. acs.orgacs.orgamazonaws.com This theoretical understanding of the molecule's reactivity and preferred coordination sites is crucial for designing efficient syntheses and predicting how derivatives might interact with biological targets. acs.orgnih.gov

Design and Synthesis of this compound Derivatives

Starting from the this compound scaffold, a wide range of derivatives can be synthesized to explore structure-activity relationships and develop advanced analogs with potentially improved properties.

Structural diversification can be achieved by modifying either the phenyl ring or the biguanide moiety itself. Key strategies include:

N-Substitution: Unsymmetric biguanides can be created by reacting a pre-formed substituted cyanoguanidine with an amine, or by reacting different amines with dicyanamide. cdnsciencepub.com For instance, new 1-substituted-biguanide derivatives have been synthesized by reacting dicyandiamide not only with 2,4-dimethoxyaniline but also with other nucleophiles like hydrazine (B178648) and methylhydrazine in the same reaction vessel. nih.gov

Cyclization to Heterocycles: The biguanide unit serves as a precursor for various heterocyclic systems. For example, biguanides can undergo cyclization to form 2,4-diamino-1,3,5-triazine derivatives. cdnsciencepub.com Dihydrotriazine analogs have been synthesized from biguanide precursors and evaluated as potential inhibitors of dihydrofolate reductase. tandfonline.com

Formation of Schiff Bases and Metal Complexes: The biguanide structure can be incorporated into larger molecules. A novel Schiff base has been synthesized using quercetin (B1663063) and a biguanide, which was then used to form diorganotin(IV) complexes. mdpi.com This demonstrates a strategy of linking the biguanide core to other pharmacologically active scaffolds like flavonoids.

Varying Substituents on the Phenyl Ring: While the focus is on the 2,4-dimethoxy substitution, analogs can be generated by altering the groups on the aromatic ring to probe their effect on activity. mdpi.com

The synthesis of more complex or "advanced" analogs often requires exploring novel synthetic methodologies beyond the standard acid-catalyzed condensation.

Multi-component Reactions: The synthesis of new oxazepine derivatives has been achieved by first creating a Schiff base, converting it to an amic acid, and then reacting it with various cyclic anhydrides. jmchemsci.com Similar multi-step sequences can be envisioned for incorporating the this compound structure into more complex heterocyclic systems.

Click Chemistry: The use of "click chemistry," such as the 1,3-dipolar cycloaddition between azides and alkynes to form triazoles, represents a powerful tool for linking biguanide derivatives to other molecules or scaffolds in a highly efficient and specific manner. niscpr.res.in

Synthesis of Structurally Analogous Compounds: The synthesis of 2-pyridone derivatives, which are structurally analogous to cardiotonic drugs, has been accomplished through a sequence involving a Baylis-Hillman reaction followed by cyclization with enamino esters. uni-wuerzburg.de This highlights how core structures can be mimicked and diversified through creative synthetic routes.

These advanced strategies enable the generation of diverse chemical libraries based on the this compound template, facilitating the exploration of new chemical space.

Table 3: Examples of Structural Diversification Strategies for Biguanide Analogs

| Strategy | Description | Example Product Class | Reference |

|---|---|---|---|

| N-Substitution | Reacting dicyandiamide with various nucleophiles (anilines, hydrazines) to create diverse N1-substituents. | 1-Substituted-biguanides | nih.gov |

| Cyclization | Using the biguanide as a building block to form heterocyclic rings. | Dihydrotriazines, 2,4-Diamino-1,3,5-triazines | cdnsciencepub.comtandfonline.com |

| Schiff Base Formation | Condensing the biguanide with another molecule (e.g., a flavonoid) to create a larger, hybrid structure. | Flavonoid-substituted biguanide Schiff bases | mdpi.com |

| Metal Complexation | Using the synthesized biguanide derivative as a ligand to coordinate with metal ions. | Diorganotin(IV) complexes | mdpi.com |

Preclinical Biological Activity and Mechanistic Elucidation of 2,4 Dimethoxyphenylbiguanide

In Vitro Assessment of 2,4-Dimethoxyphenylbiguanide Biological Effects

In vitro studies and ex vivo analyses of tissues from animal models have been crucial in elucidating the mechanisms through which this compound exerts its effects. These investigations have primarily focused on its ability to modulate key components of the cellular antioxidant defense system.

Research indicates that this compound modulates cellular pathways primarily associated with the glutathione (B108866) antioxidant system. nih.govresearchgate.net By influencing the activity of enzymes central to glutathione metabolism, the compound helps to mitigate the mobilization of this system under pathological conditions characterized by oxidative stress. nih.gov Its action appears to be centered on enhancing the cell's capacity to handle oxidative insults, thereby preventing or reducing tissue damage. nih.gov

The compound's influence on antioxidant enzymes has been a key area of investigation. Studies have shown that this compound can modulate the activity of several critical enzymes involved in detoxifying reactive oxygen species.

Glutathione Reductase (GR): This enzyme is responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG), a crucial step in maintaining the antioxidant capacity of the cell. nih.govnih.gov In the brain ischemia-reperfusion model, the pathologically elevated GR activity was lowered by the administration of this compound. nih.gov This effect was also observed in the heart and serum of rats with experimental rheumatoid arthritis, where the compound's application resulted in the normalization of GR activity. researchgate.net

Glutathione Transferase (GST): GSTs are a family of enzymes that detoxify a wide range of electrophilic compounds by conjugating them with glutathione. researchgate.netuniprot.org In a study involving experimental rheumatoid arthritis in rats, this compound was shown to modulate the activity of glutathione transferase in the heart and blood serum, contributing to the normalization of this parameter. researchgate.net

Catalase: This enzyme is vital for the decomposition of hydrogen peroxide into water and oxygen. nih.govpracticalbiology.orgasm.org In rat tissues subjected to cerebral ischemia-reperfusion, the administration of this compound was found to affect catalase activity, contributing to its antioxidant effects.

Table 1: Modulation of Antioxidant Enzyme Activity by this compound in Preclinical Models

| Enzyme | Preclinical Model | Tissue/Sample | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Glutathione Peroxidase | Brain Ischemia-Reperfusion | Serum, Brain | Decrease in pathologically elevated activity | nih.gov |

| Experimental Rheumatoid Arthritis | Heart, Serum | Activity shifted toward control values | researchgate.net | |

| Glutathione Reductase | Brain Ischemia-Reperfusion | Serum, Brain | Decrease in pathologically elevated activity | nih.gov |

| Experimental Rheumatoid Arthritis | Heart, Serum | Activity shifted toward control values | researchgate.net | |

| Glutathione Transferase | Experimental Rheumatoid Arthritis | Heart, Serum | Activity shifted toward control values | researchgate.net |

| Catalase | Brain Ischemia-Reperfusion | Tissues | Modulated activity as part of antioxidant effect |

In Vivo Investigations in Experimental Animal Models

The protective effects of this compound have been validated in several in vivo animal models of diseases where oxidative stress and inflammation are key pathological drivers.

The efficacy of this compound has been demonstrated in models where oxidative stress is a primary mechanism of injury. childrenshospital.org A key model used in these investigations is ischemia-reperfusion injury, a condition where tissue damage is exacerbated by the restoration of blood flow and the subsequent burst of reactive oxygen species. nih.govmdpi.com

In a rat model of brain ischemia-reperfusion, administration of the compound resulted in less pronounced mobilization of the glutathione system compared to the untreated pathological state. nih.gov This was evidenced by a decrease in the elevated levels of glutathione peroxidase and glutathione reductase in the serum and brain tissue. nih.gov These findings point to the antioxidant and protective properties of this compound under conditions of ischemic tissue damage associated with significant oxidative stress. nih.gov

Rheumatoid arthritis is a chronic inflammatory disease recognized as a significant risk factor for cardiovascular complications, including myocardial changes. researchgate.netnih.gov The cardioprotective potential of this compound was assessed in a rat model of experimental rheumatoid arthritis. researchgate.net In this model, the compound's administration led to changes in the activity of glutathione system enzymes (glutathione peroxidase, glutathione reductase, glutathione transferase) and the content of reduced glutathione in the heart, moving these parameters toward the values seen in healthy control animals. researchgate.net This suggests a protective effect against myocardial changes induced by the systemic inflammation and oxidative stress associated with the disease.

The antioxidant mechanisms demonstrated in brain ischemia-reperfusion models are also highly relevant to cardioprotection in myocardial ischemia-reperfusion injury, which is similarly driven by oxidative damage upon reperfusion. nih.govnih.govmdpi.com The ability of this compound to modulate the glutathione system points to its potential efficacy in mitigating this form of cardiac injury. nih.gov

Table 2: In Vivo Efficacy of this compound in Disease Models

| Disease Model | Key Pathological Feature | Organ/System Studied | Summary of Findings | Reference(s) |

|---|---|---|---|---|

| Brain Ischemia-Reperfusion | Oxidative Stress | Brain, Serum | Reduced the mobilization of the glutathione system; decreased pathologically high enzyme activities. | nih.gov |

| Experimental Rheumatoid Arthritis | Inflammation, Oxidative Stress | Heart, Serum | Normalized activities of glutathione system enzymes and levels of reduced glutathione in the heart. | researchgate.net |

The link between oxidative stress and inflammation is well-established, with each process capable of promoting the other. nih.gov The anti-inflammatory potential of this compound has been investigated in the context of experimental rheumatoid arthritis. researchgate.net Rheumatoid arthritis is a chronic systemic inflammatory disease. nih.gov In a rat model of this condition, the administration of this compound led to the normalization of several biochemical parameters related to the glutathione antioxidant system that were altered by the disease. researchgate.net By counteracting the oxidative stress component of the disease, the compound demonstrates a modulatory effect that can be interpreted as anti-inflammatory, contributing to a return toward a more homeostatic state. researchgate.net

Neuroprotective Potential in Ischemia-Reperfusion Models

The neuroprotective effects of this compound have been investigated in preclinical models of ischemia-reperfusion injury, a condition characterized by initial blood flow restriction to the brain followed by its restoration, which paradoxically can exacerbate tissue damage. Research in this area has primarily focused on the compound's ability to mitigate oxidative stress, a key pathological event in ischemia-reperfusion injury.

Studies utilizing rat models of brain ischemia-reperfusion have demonstrated the antioxidant and protective properties of this compound. nih.gov The administration of this biguanide (B1667054) derivative under these pathological conditions has been shown to counteract the significant oxidative stress that accompanies ischemic tissue damage. nih.gov

Specifically, in rat models of brain ischemia-reperfusion, the administration of this compound resulted in a decrease in the activities of key enzymes within the glutathione system, namely glutathione peroxidase and glutathione reductase, in both serum and brain tissue. nih.gov These enzymes are typically upregulated in response to oxidative stress. The compound also influenced the levels of reduced glutathione. nih.gov This modulation of the glutathione system underscores the compound's antioxidant and protective role in the context of ischemic brain injury. nih.gov

The table below summarizes the key findings from a preclinical study investigating the effect of this compound on the glutathione system in a rat model of brain ischemia-reperfusion.

Table 1: Effect of this compound on Glutathione System in Rat Brain Ischemia-Reperfusion Model

| Parameter | Effect in Ischemia-Reperfusion (Untreated) | Effect of this compound Treatment | Tissue |

| Glutathione Peroxidase Activity | Elevated | Decreased | Serum & Brain |

| Glutathione Reductase Activity | Elevated | Decreased | Serum & Brain |

| Reduced Glutathione Level | Altered | Modulated towards normalization | Serum & Brain |

This table illustrates the reported modulatory effects of this compound on key components of the glutathione system during brain ischemia-reperfusion in a rat model. The "Decreased" and "Modulated towards normalization" effects are in comparison to the elevated or altered levels observed in the untreated ischemia-reperfusion group.

Structure Activity Relationship Sar and Rational Design of 2,4 Dimethoxyphenylbiguanide Analogs

Elucidation of 2,4-Dimethoxyphenylbiguanide Structure-Activity Relationships

The biological activity of biguanide (B1667054) derivatives is intrinsically linked to their molecular structure. The relationship between a compound's chemical makeup and its biological function is a cornerstone of drug discovery, enabling chemists to design molecules with improved therapeutic properties.

A pharmacophore is the specific arrangement of steric and electronic features of a molecule that are essential for its interaction with a biological target. For biguanide derivatives, including this compound, several key pharmacophoric features have been identified. The biguanide moiety itself, characterized by two linked guanidine (B92328) groups, is fundamental to the biological activity of this class of compounds. This structural element allows for interactions with various enzymes and receptors involved in metabolic processes.

The 2,4-dimethoxy substitution pattern on the phenyl ring of this compound is a significant determinant of its activity. Studies on related biguanide analogs have shown that the nature and position of substituents on the aromatic ring can profoundly affect their biological properties. For instance, the presence of methoxy (B1213986) groups can influence the compound's lipophilicity and its ability to interact with specific biological targets. In a study of metformin (B114582) derivatives, analogs with a methoxy group demonstrated a significant increase in glucose utilization in human umbilical endothelial cells (HUVECs). thieme-connect.com

The electronic properties of the biguanide structure are also crucial. Significant electron delocalization is observed in biguanide derivatives, which is key to their basic nature and interactions with other molecules. nih.gov This delocalization is enhanced upon protonation, affecting the compound's reactivity and stability. nih.gov

Systematic structural modifications of the biguanide scaffold have provided valuable insights into the SAR of this class of compounds. The goal of such modifications is to enhance desired biological activities while minimizing off-target effects.

Research on various biguanide derivatives has demonstrated that altering the substituents on the phenyl ring can modulate their activity. For example, in a series of n-heptyl-containing biguanide derivatives, modifications to the benzene (B151609) ring with halogen substitutions were explored to improve antiproliferative activities. nih.gov The results indicated that all the synthesized derivatives containing n-heptyl groups were more active than the parent compound, proguanil (B194036), suggesting that this modification is a promising approach for developing new antitumor drugs. nih.gov

The table below illustrates how different structural modifications on the biguanide scaffold can influence biological activity, based on findings from various studies on biguanide analogs.

| Compound/Analog Class | Structural Modification | Observed Biological Activity/Effect | Reference |

| Metformin Analogs | Addition of a methoxy group | Significantly increased glucose utilization in HUVECs. thieme-connect.com | thieme-connect.com |

| Metformin Analogs | Addition of a nitro group | Favorable influence on some coagulation parameters. thieme-connect.com | thieme-connect.com |

| n-Heptyl-containing Biguanides | Halogen substitution on the benzene ring | Improved antiproliferative activities against human cancer cell lines. nih.gov | nih.gov |

| Arylethylbiguanide Analogs | Introduction of o-methylphenyl or o-chlorophenyl groups | More potent inhibitory effects on HIF-1 and UPR activation and excellent selective cytotoxicity under glucose deprivation compared to phenformin. |

These findings underscore the importance of the substituents on the aromatic ring in fine-tuning the biological activity of biguanide derivatives.

Advanced SAR Methodologies in the Context of Biguanide Research

To accelerate the process of drug discovery and to gain deeper insights into SAR, advanced computational methodologies are increasingly being employed. These techniques can analyze large datasets of chemical structures and biological activities to identify critical patterns and guide the design of new compounds.

Inductive Logic Programming (ILP) is a subfield of artificial intelligence that uses logic programming to represent examples, background knowledge, and hypotheses. semanticscholar.org ILP systems can learn rules from data and have been successfully applied in the field of drug discovery to construct SARs and discover novel pharmacophores. researchgate.net

In the context of antimalarial drug discovery, a field where biguanides like proguanil have been historically important, ILP has been used to identify pharmacophoric features. google.com By analyzing the structures of known antimalarial compounds, ILP can deduce the key structural motifs responsible for their activity. This approach has the potential to be applied to biguanide research to identify novel structural features that could enhance their therapeutic effects.

Analog Series-Based Scaffolds (ASB) analysis is a computational method that defines molecular core structures based on series of analogous compounds. This approach differs from traditional scaffold definitions by taking into account the reaction information and structural relationships within an analog series. nih.gov

The ASB formalism allows for a more medicinally relevant classification of molecular scaffolds, which can aid in the systematic analysis of SAR and the design of new compounds. By analyzing large databases of bioactive compounds, ASB analysis can identify scaffolds that are associated with specific biological targets. This information can then be used to design new analogs of this compound with improved target specificity. The ASB methodology has been shown to successfully identify scaffolds in over 70% of analog series extracted from bioactive compounds, creating a vast knowledge base for drug discovery. nih.gov

Rational Design Principles for Enhanced this compound Analogs

The insights gained from SAR studies and advanced computational methods provide a solid foundation for the rational design of new this compound analogs with enhanced therapeutic properties. The goal of rational design is to make targeted modifications to the lead compound's structure to improve its efficacy, selectivity, and pharmacokinetic profile.

One key principle in the rational design of biguanide analogs is the modification of the aryl group. As demonstrated in studies on arylethylbiguanide derivatives, the introduction of different substituents on the phenyl ring can significantly impact biological activity. For example, the introduction of an o-methylphenyl or o-chlorophenyl group led to more potent inhibition of certain cellular pathways compared to the parent compound, phenformin. This suggests that exploring a variety of substituents at the ortho, meta, and para positions of the phenyl ring of this compound could lead to the discovery of more active compounds.

Another important consideration is the modification of the biguanide moiety itself. While the biguanide group is essential for activity, bioisosteric replacement with other monocationic groups, such as guanidine, has been shown to yield compounds with comparable biological activities. This opens up possibilities for designing analogs with altered physicochemical properties that may lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

The table below summarizes some of the rational design principles that can be applied to enhance the properties of this compound analogs.

| Design Principle | Rationale | Potential Outcome |

| Aryl Group Modification | To optimize interactions with the target binding site and modulate lipophilicity. | Enhanced potency, selectivity, and improved pharmacokinetic properties. |

| Bioisosteric Replacement of Biguanide | To explore alternative cationic groups that may offer improved ADME properties while maintaining biological activity. | Analogs with better oral bioavailability and reduced side effects. |

| Conformational Restriction | To lock the molecule into a more active conformation for target binding. | Increased binding affinity and potency. |

| Introduction of Specific Functional Groups | To introduce new interactions with the target or to block metabolic pathways. | Improved target engagement and metabolic stability. |

By systematically applying these design principles, guided by SAR data and computational modeling, it is possible to develop novel this compound analogs with superior therapeutic potential.

Advanced Computational and Biophysical Characterization of 2,4 Dimethoxyphenylbiguanide

Molecular Modeling and Simulation Studies

Molecular modeling and simulation serve as powerful tools to elucidate the behavior of molecules at an atomic level. These computational approaches are instrumental in predicting how a ligand, such as 2,4-dimethoxyphenylbiguanide, might interact with biological targets.

Ligand-Protein Interaction Profiling and Binding Mode Analysis

The biological activity of a compound is intrinsically linked to its ability to interact with specific protein targets. Ligand-protein interaction profiling aims to identify these interactions and characterize the binding mode. nih.govnih.gov Computational techniques like molecular docking are employed to predict the preferred orientation of a ligand when bound to a protein, as well as the binding affinity. nih.gov

For biguanide (B1667054) derivatives, studies have shown that their interactions with protein targets are multifaceted, often involving a combination of hydrogen bonds, hydrophobic interactions, and ionic interactions. mdpi.comresearchgate.net The specific interaction profile is dictated by the three-dimensional structure of both the ligand and the protein's binding site. mdpi.com Visual inspection of docked poses can reveal key amino acid residues that form crucial hydrogen bonds, which are critical for stabilizing the ligand-protein complex. nih.gov The analysis of these interactions provides a rational basis for understanding the structure-activity relationships of compounds. mdpi.com

Table 1: Key Interaction Types in Ligand-Protein Binding

| Interaction Type | Description |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com These simulations track the movements of atoms and molecules, providing insights into the stability of the binding and any conformational changes that may occur. nih.govarxiv.org

MD simulations can be used to assess the stability of a ligand within the binding pocket of a protein. mdpi.com Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound. mdpi.com Furthermore, MD simulations can reveal the flexibility of different parts of the ligand and the protein, as measured by the root-mean-square fluctuation (RMSF). mdpi.commdpi.com This information is crucial for understanding the dynamic nature of the binding process and can aid in the design of more potent and specific inhibitors. mdpi.com The use of specialized hardware, such as the MDGRAPE-4A, has significantly enhanced the speed and accuracy of these simulations, allowing for the study of complex systems over longer timescales. riken.jp

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. japsonline.com By identifying the physicochemical properties, or "descriptors," that are correlated with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. nih.gov

For biguanide derivatives, QSAR studies have revealed that properties such as lipophilicity (log P) and the basicity of functional groups are important determinants of their antimicrobial activity. researchgate.net A parabolic relationship between lipophilicity and activity has been observed, indicating that there is an optimal level of lipophilicity for maximum effect. researchgate.net The development of robust QSAR models relies on the careful selection of molecular descriptors and the use of appropriate statistical methods. researchgate.net These models can serve as valuable tools in the lead optimization process, guiding the design of analogs with improved biological activity. nih.gov

In Silico Prediction of Biological Activity and Relevant Pharmacokinetic Parameters

In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties, often referred to as ADME (absorption, distribution, metabolism, and excretion). In silico methods offer a rapid and cost-effective way to predict these properties, helping to prioritize candidates for further development. researchgate.netjclinical.org

A variety of computational tools and web-based platforms, such as SwissADME, are available to predict a wide range of ADME parameters. uran.uarroij.com These predictions are based on the chemical structure of the compound and can include properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. jclinical.orgjchemlett.com For instance, studies have utilized in silico tools to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of various compounds, providing valuable insights into their drug-like properties. plos.orgnih.gov While these predictions are not a substitute for experimental data, they play a critical role in the early-stage filtering of compound libraries and the design of molecules with more favorable pharmacokinetic profiles. mdpi.com

Table 2: Commonly Predicted In Silico Pharmacokinetic Parameters

| Parameter | Description | Importance in Drug Discovery |

| Oral Bioavailability | The fraction of an orally administered drug that reaches the systemic circulation. | High oral bioavailability is desirable for orally administered drugs. |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the BBB and enter the central nervous system. | Crucial for drugs targeting the brain. |

| Cytochrome P450 (CYP) Inhibition | The potential of a compound to inhibit major drug-metabolizing enzymes. | Inhibition can lead to drug-drug interactions. |

| Aqueous Solubility | The maximum amount of a compound that can dissolve in water. | Poor solubility can limit absorption. |

| Lipophilicity (logP) | A measure of a compound's partition coefficient between octanol (B41247) and water. | Influences absorption, distribution, and metabolism. |

Computational Approaches for Target Identification and Validation

Identifying the specific molecular target of a bioactive compound is a fundamental step in understanding its mechanism of action. Computational approaches have emerged as powerful tools for target identification and validation, complementing experimental methods. nih.govchimerix.com

One such approach is reverse docking, where a small molecule with known biological activity is computationally screened against a large database of protein structures to identify potential binding partners. nih.gov Network-based methods, which integrate various types of biological data, can also be used to infer relationships between drugs, targets, and diseases. nih.gov Machine learning algorithms are increasingly being employed to develop predictive models for target identification by integrating diverse datasets. plos.org These computational strategies can significantly accelerate the process of target discovery, providing valuable hypotheses for experimental validation and paving the way for the development of more selective and effective therapeutic agents. chimerix.com

Future Research Directions and Translational Perspectives for 2,4 Dimethoxyphenylbiguanide

Exploration of Novel Biological Targets and Therapeutic Pathways

While the canonical mechanism of biguanides involves the activation of AMP-activated protein kinase (AMPK) and inhibition of mitochondrial complex I, research indicates that their biological interactions are far more complex. numberanalytics.comnih.gov A primary direction for future studies on 2,4-Dimethoxyphenylbiguanide is the identification of novel molecular targets. For instance, some biguanides have been shown to modulate the expression of phospholipase D1 (PLD1), an enzyme implicated in cancer progression, independent of AMPK activation. nih.gov Investigating whether this compound shares this activity could open new avenues for its use as an anti-cancer agent. numberanalytics.com

Furthermore, the anti-inflammatory and antioxidant properties of biguanides present a compelling area for exploration. elsevierpure.comfrontiersin.org Research has demonstrated that this compound exhibits antioxidant and protective effects in models of brain ischemia-reperfusion by modulating the glutathione (B108866) system. nih.gov Delving deeper into its impact on specific inflammatory signaling pathways and molecules, such as cyclooxygenase-2 and various interleukins, could establish its therapeutic utility in chronic inflammatory conditions. elsevierpure.com Additionally, exploring its interaction with less-characterized cellular transporters may provide a more complete understanding of its biodistribution and potential for targeted delivery. immunomet.com Another potential target is the Trace Amine-Associated Receptor 1 (TAAR1), as other novel biguanide (B1667054) derivatives have shown agonist activity at this receptor, which is involved in neuropsychiatric functions. researchgate.net

Development of Advanced In Vitro and In Vivo Preclinical Models for Comprehensive Efficacy Assessment

To accurately predict the clinical efficacy of this compound, it is imperative to move beyond traditional preclinical models. The limitations of 2D cell cultures in mimicking the intricate tumor microenvironment or the complex interplay of cells in inflammatory diseases are well-documented. The adoption of advanced in vitro models, such as patient-derived 3D organoids and spheroids, will offer a more physiologically relevant system to assess the compound's therapeutic effects.

In the realm of in vivo research, the use of genetically engineered mouse models (GEMMs) that faithfully replicate human diseases, and patient-derived xenograft (PDX) models, where human tumor tissue is implanted in immunodeficient mice, will be instrumental. These sophisticated animal models provide a more accurate platform for evaluating anti-tumor efficacy and the impact on the tumor microenvironment. The integration of advanced imaging techniques, like matrix-assisted laser desorption ionization-time of flight (MALDI-TOF), can further enhance these studies by allowing for the spatial analysis of the drug and its metabolites within tissues, providing crucial pharmacokinetic and pharmacodynamic data. nih.gov

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A holistic understanding of the cellular and systemic effects of this compound can be achieved through the integration of multi-omics data. This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive map of the molecular perturbations induced by the compound.

For example, proteomics can identify proteins that are differentially expressed in response to treatment, as has been done in studies of brain tissue after ischemic events. nih.govnih.gov This can reveal novel drug targets and biomarkers of response. Metabolomics can shed light on the metabolic reprogramming induced by this compound, offering insights beyond its known effects on glucose metabolism. By layering these datasets, researchers can construct detailed signaling networks and pathways that are modulated by the compound, leading to a more profound mechanistic understanding. This, in turn, can aid in identifying patient populations who are most likely to respond to treatment and in designing rational combination therapies.

Design of Next-Generation Biguanide Scaffolds for Targeted Pharmacological Interventions

The chemical structure of this compound serves as a promising scaffold for the development of next-generation biguanide derivatives with enhanced pharmacological properties. jneonatalsurg.com Through medicinal chemistry, modifications to the core biguanide structure can be made to improve potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are fundamental to this process.

A key goal is the creation of biguanides that can be targeted to specific tissues or cell types, thereby maximizing therapeutic efficacy while minimizing off-target effects. This could involve conjugating the biguanide to a targeting moiety, such as an antibody or a small molecule that binds to a receptor specifically expressed on cancer cells. Another strategy is the development of prodrugs, which are inactive compounds that are metabolically converted to the active drug at the target site. These innovative approaches to drug design hold the potential to unlock the full therapeutic promise of the biguanide scaffold for a variety of diseases.

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for 2,4-Dimethoxyphenylbiguanide?

Methodological Answer:

The synthesis of this compound can be adapted from structurally similar methoxyphenyl derivatives. A common approach involves coupling 2,4-dimethoxyaniline with cyanoguanidine under acidic conditions, followed by purification via column chromatography. Characterization should include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns and hydrogen bonding interactions (e.g., in the biguanide moiety) .

- High-Performance Liquid Chromatography (HPLC): For purity assessment, using a C18 column and UV detection at 254 nm, as demonstrated in related phenolic compound analyses .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Basic: Which analytical methods are most effective for quantifying this compound in complex matrices?

Methodological Answer:

For quantification in biological or environmental samples:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Employ a reverse-phase C18 column with a mobile phase of methanol/water (70:30, v/v) and 0.1% formic acid. Use multiple reaction monitoring (MRM) transitions for specificity .

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Calibrate using absorbance at λmax (~280 nm) with a standard curve validated for linearity (R² > 0.99) .

- Validation: Include recovery tests (spiked samples) and inter-day precision analyses to address matrix effects .

Advanced: How can computational methods elucidate the degradation pathways of this compound in advanced oxidation processes (AOPs)?

Methodological Answer:

Computational studies at the M06-2X/6–311+G(d,p) level with the SMD solvation model can predict reaction mechanisms. Key steps include:

- Hydroxyl Radical (•OH) Attack: Identify preferred sites (e.g., methoxy or biguanide groups) via Fukui indices for electrophilic/nucleophilic reactivity .

- Intermediate Stability: Calculate Gibbs free energy changes (ΔG) for intermediates like phenolic radicals or quinones. Compare with experimental LC-MS data to validate pathways .

- Kinetic Modeling: Use transition state theory (TST) to estimate rate constants for dominant pathways (e.g., hydrogen abstraction vs. addition-elimination) .

Advanced: How should researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:

Address discrepancies through:

- Dose-Response Replication: Conduct independent assays (e.g., enzyme inhibition or cell viability) across multiple concentrations (IC50 curves) to confirm potency .

- Statistical Analysis: Apply ANOVA or mixed-effects models to account for variability in experimental conditions (e.g., pH, solvent polarity) .

- Meta-Analysis: Systematically review literature using databases like PubMed or SciFinder, prioritizing studies with rigorous controls (e.g., sham-treated groups) .

Advanced: What strategies optimize the stability of this compound in long-term storage?

Methodological Answer:

- Temperature Control: Store at -20°C under inert atmosphere (argon) to prevent oxidation of methoxy groups .

- Lyophilization: For aqueous solutions, lyophilize and reconstitute in anhydrous DMSO to minimize hydrolysis .

- Degradation Monitoring: Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .

Advanced: How can researchers design experiments to probe the interaction of this compound with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., receptors) on a sensor chip to measure binding kinetics (kon/koff) and affinity (KD) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns trajectories to identify critical binding residues and conformational changes .

Advanced: What are the best practices for integrating computational and experimental data in mechanistic studies?

Methodological Answer:

- Hybrid Workflow: Combine DFT-predicted reaction pathways (e.g., •OH-mediated degradation) with experimental LC-MS/MS identification of intermediates .

- Synchronized Validation: Use calculated isotopic patterns (via MS simulation software) to match observed fragmentation in HRMS data .

- Data Transparency: Report computational parameters (basis sets, solvation models) and experimental conditions (pH, temperature) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.